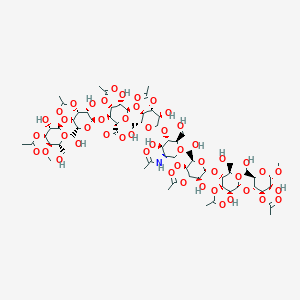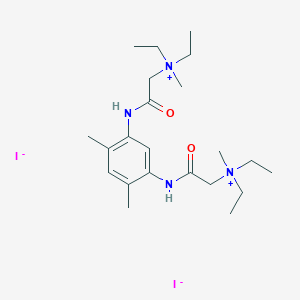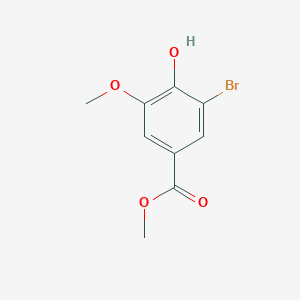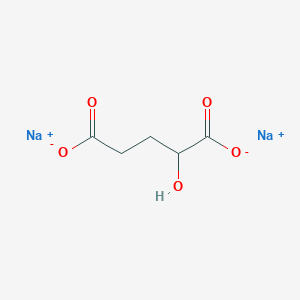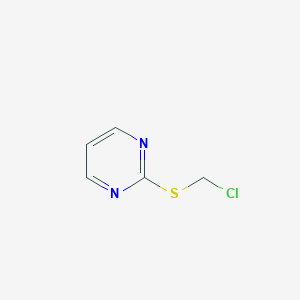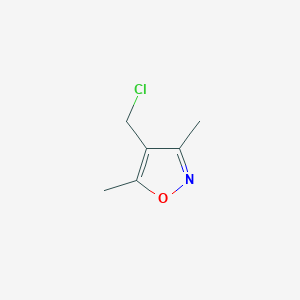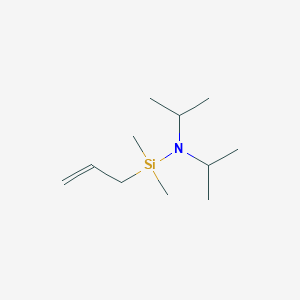
Allyl(diisopropylamino)dimethylsilane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ATPGAMMAS is synthesized through a multi-step chemical process. The synthesis typically involves the thiophosphorylation of adenosine triphosphate. The reaction conditions require careful control of pH and temperature to ensure the stability of the thiophosphate group. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 90% .
Industrial Production Methods
Industrial production of ATPGAMMAS involves large-scale chemical synthesis under controlled conditions. The process includes the use of specialized reactors to maintain the required pH and temperature. The final product is typically lyophilized and stored at low temperatures to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
ATPGAMMAS undergoes various biochemical reactions, including:
Phosphorylation: ATPGAMMAS can act as a substrate for kinases, leading to the thiophosphorylation of proteins
Binding to Receptors: It can bind to purinergic receptors, modulating intracellular signaling pathways
Common Reagents and Conditions
Kinase Reactions: ATPGAMMAS is used in kinase assays with common reagents such as magnesium ions and specific kinase enzymes
Receptor Binding Studies: It is used in the presence of receptor agonists or antagonists to study receptor-ligand interactions
Major Products Formed
Thiophosphorylated Proteins: These are the primary products formed when ATPGAMMAS is used in kinase reactions
Scientific Research Applications
ATPGAMMAS has a wide range of applications in scientific research:
Biochemistry: Used to study enzyme kinetics and protein phosphorylation
Cell Biology: Employed in experiments to investigate intracellular signaling pathways
Medicine: Utilized in drug discovery and development to understand the mechanisms of action of potential therapeutic agents
Industry: Applied in the development of biosensors and diagnostic assays
Mechanism of Action
ATPGAMMAS exerts its effects by acting as a non-hydrolyzable analog of adenosine triphosphate. It binds to ATP-dependent enzymes and receptors, modulating their activity without being hydrolyzed. This property makes it useful for studying the role of ATP in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine-5’-triphosphate (ATP): The natural form of ATP, which is hydrolyzed by enzymes.
Adenosine-5’-O-(2-thiotriphosphate): Another thiophosphate analog of ATP with a sulfur atom in the beta phosphate group
Uniqueness
ATPGAMMAS is unique due to its resistance to hydrolysis, which allows it to be used in studies where the stability of the phosphate group is crucial. This property distinguishes it from other ATP analogs and makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
N-[dimethyl(prop-2-enyl)silyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NSi/c1-8-9-13(6,7)12(10(2)3)11(4)5/h8,10-11H,1,9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTVYECJWYQBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)[Si](C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402821 | |
| Record name | Allyl(diisopropylamino)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106948-24-7 | |
| Record name | Allyl(diisopropylamino)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-5-[(1R,2S,3R,4aR,8aR)-3-acetyloxy-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B25334.png)

